Product packaging for (4-Bromophenyl)cycloheptane(Cat. No.:)

(4-Bromophenyl)cycloheptane

Cat. No.: B14773436
M. Wt: 253.18 g/mol
InChI Key: KYPPJXFQNPJHIP-UHFFFAOYSA-N
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Description

(4-Bromophenyl)cycloheptane is an organic compound featuring a cycloheptane ring linked to a brominated phenyl group. This structure combines an alicyclic ring with an aromatic system, making it a valuable intermediate in synthetic chemistry and materials science research. Brominated aromatic compounds are of significant importance in the development of new chemical entities, particularly in cross-coupling reactions, which are fundamental methodologies for forming carbon-carbon bonds in complex molecule synthesis . The bromophenyl moiety is a common building block in the design of compounds with specific optical and electronic properties. Related structures have been investigated for applications in nematic liquid crystals and other advanced materials . As a cycloheptane derivative, it may also be of interest in conformational studies and the synthesis of larger ring systems. This product is intended for research purposes in a controlled laboratory setting. Handling Disclaimer: This chemical is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or personal use. All safety data sheets (SDS) and handling instructions must be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17Br B14773436 (4-Bromophenyl)cycloheptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17Br

Molecular Weight

253.18 g/mol

IUPAC Name

(4-bromophenyl)cycloheptane

InChI

InChI=1S/C13H17Br/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11H,1-6H2

InChI Key

KYPPJXFQNPJHIP-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 Bromophenyl Cycloheptane

High-Resolution Spectroscopic Techniques for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of organic chemistry for determining molecular structure. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

A ¹H NMR spectrum of (4-Bromophenyl)cycloheptane would be expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Region: The protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the range of δ 7.0-7.6 ppm. The protons ortho to the bromine atom would be expected at a slightly different chemical shift than the protons ortho to the cycloheptyl group due to their different electronic environments.

Aliphatic Region: The protons of the cycloheptane (B1346806) ring would produce a series of complex multiplets in the upfield region of the spectrum, likely between δ 1.0-3.0 ppm. The methine proton attached to both the phenyl ring and the cycloheptane ring would be expected to have a distinct chemical shift, likely further downfield than the other cycloheptyl protons due to the deshielding effect of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
Aromatic (ortho to Br) ~7.4 Doublet 2H
Aromatic (ortho to cycloheptyl) ~7.1 Doublet 2H
Cycloheptyl (methine) ~2.7 Multiplet 1H

This table is predictive and not based on experimental data.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons. The carbon atom bonded to the bromine (C-Br) would have a characteristic chemical shift, as would the carbon atom bonded to the cycloheptyl group (C-ipso). The other aromatic carbons would appear in the typical aromatic region of δ 120-140 ppm.

Aliphatic Carbons: The cycloheptane ring would show multiple signals for its carbon atoms in the aliphatic region (δ 20-50 ppm). Due to the symmetry of the cycloheptane ring being broken by the phenyl substituent, several distinct signals for the methylene (B1212753) carbons might be observed. The methine carbon would also have a unique chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic (C-Br) ~120
Aromatic (C-ipso) ~145
Aromatic (CH) 128-132
Cycloheptyl (CH) ~45

This table is predictive and not based on experimental data.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the protons in the cycloheptane ring and confirming the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be crucial for confirming the connection between the cycloheptyl ring and the phenyl ring by showing a correlation from the methine proton of the cycloheptane to the ipso-carbon of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could help to determine the preferred conformation of the cycloheptane ring relative to the phenyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.

HRMS provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₁₃H₁₇Br), HRMS would be expected to show a characteristic isotopic pattern for bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes). The exact mass measurement would allow for the confirmation of the elemental composition C₁₃H₁₇Br, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M(⁷⁹Br)]⁺ 252.0568

This table is predictive and not based on experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by inducing their fragmentation and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS can provide detailed insights into its structural composition and the connectivity of its constituent parts. The fragmentation pathways are typically initiated by electron ionization, which generates a radical cation of the parent molecule, [M]•+. Subsequent fragmentation of this molecular ion occurs through various competing and consecutive pathways, driven by the stability of the resulting fragments.

For this compound, the initial molecular ion peak would be observed at two m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br), with an approximate 1:1 intensity ratio. The primary fragmentation pathways would likely involve cleavages at the benzylic position and within the cycloheptyl ring, as well as the loss of the bromine atom.

One of the most favorable fragmentation pathways for alkylbenzenes is the benzylic cleavage, leading to the formation of a stable tropylium (B1234903) or benzyl (B1604629) cation. For this compound, cleavage of the bond between the cycloheptyl ring and the bromophenyl group would be a significant pathway. However, the most prominent fragmentation is often the loss of a radical from the alkyl chain to form a stable carbocation.

A plausible fragmentation pathway involves the loss of a C₆H₁₁• radical from the cycloheptyl ring, leading to the formation of a bromophenylmethylidene cation. Another significant fragmentation route is the loss of the bromine atom, which would result in a phenylcycloheptane (B8682830) cation. Further fragmentation of the cycloheptyl ring can occur through ring-opening followed by the loss of neutral alkene fragments, such as ethene (C₂H₄) or propene (C₃H₆). This process leads to a series of fragment ions with decreasing mass-to-charge ratios.

The presence of the bromine atom introduces characteristic isotopic patterns in the fragment ions that contain it, aiding in their identification. The study of these fragmentation pathways through MS/MS analysis is crucial for the unambiguous identification and structural characterization of this compound, especially in complex matrices.

A detailed analysis of the MS/MS spectrum allows for the construction of a fragmentation tree, which maps the relationships between the precursor ion and its various product ions. This information is invaluable for confirming the identity of the compound and for distinguishing it from its isomers.

Precursor Ion (m/z) Proposed Fragment Ion (m/z) Neutral Loss Proposed Structure of Fragment Ion
[C₁₃H₁₇⁷⁹Br]•+[C₇H₆⁷⁹Br]+C₆H₁₁•Bromotropylium ion
[C₁₃H₁₇⁸¹Br]•+[C₇H₆⁸¹Br]+C₆H₁₁•Bromotropylium ion
[C₁₃H₁₇⁷⁹Br]•+[C₁₃H₁₇]+⁷⁹Br•Phenylcycloheptane cation
[C₁₃H₁₇⁸¹Br]•+[C₁₃H₁₇]+⁸¹Br•Phenylcycloheptane cation
[C₁₃H₁₇⁷⁹Br]•+[C₁₁H₁₃⁷⁹Br]•+C₂H₄(4-Bromophenyl)cyclopentene radical cation
[C₁₃H₁₇⁸¹Br]•+[C₁₁H₁₃⁸¹Br]•+C₂H₄(4-Bromophenyl)cyclopentene radical cation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and offer a comprehensive characterization of the vibrational modes of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups in a molecule. fiveable.me The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. The primary functional groups present are the C-H bonds of the cycloheptyl ring, the C-H bonds of the aromatic ring, the C-C bonds of both the aliphatic and aromatic systems, and the C-Br bond.

The C-H stretching vibrations of the cycloheptyl ring are expected to appear in the region of 2850-2960 cm⁻¹. pressbooks.pub These bands are typically strong and sharp. The aromatic C-H stretching vibrations are anticipated to be observed at slightly higher wavenumbers, in the range of 3000-3100 cm⁻¹. naturalspublishing.com

The C-C stretching vibrations of the aromatic ring usually give rise to a series of sharp bands in the region of 1450-1600 cm⁻¹. youtube.com The substitution pattern of the benzene ring also influences the IR spectrum. For a 1,4-disubstituted (para) benzene ring, a characteristic out-of-plane C-H bending vibration is expected in the region of 800-850 cm⁻¹.

The C-H bending vibrations of the CH₂ groups in the cycloheptyl ring are expected to appear around 1450-1470 cm⁻¹. The C-Br stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹, and is often a strong absorption.

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
C-H StretchAromatic3000-3100Medium to Weak
C-H StretchAliphatic (Cycloheptyl)2850-2960Strong
C=C StretchAromatic1450-1600Medium to Weak
C-H BendAliphatic (Cycloheptyl)1450-1470Medium
C-H Out-of-Plane BendAromatic (para-substituted)800-850Strong
C-Br StretchAryl Halide500-600Strong
Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. youtube.com Therefore, symmetrical vibrations and vibrations of non-polar bonds often produce strong signals in the Raman spectrum.

For this compound, the symmetric stretching vibration of the benzene ring, often referred to as the "ring breathing" mode, is expected to be a strong and sharp peak in the Raman spectrum, typically appearing around 1000 cm⁻¹. The C-C stretching vibrations of the cycloheptyl ring will also be Raman active.

The aromatic C-H stretching vibrations (3000-3100 cm⁻¹) and the aliphatic C-H stretching vibrations (2850-2960 cm⁻¹) will be present in the Raman spectrum, similar to the IR spectrum. The C-Br stretching vibration is also expected to be Raman active and can provide confirmatory evidence for the presence of the bromine substituent.

The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of this compound, contributing to its structural confirmation.

The following table outlines the expected prominent Raman shifts for this compound.

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Intensity
C-H StretchAromatic3000-3100Medium
C-H StretchAliphatic (Cycloheptyl)2850-2960Strong
Ring BreathingAromatic~1000Strong
C=C StretchAromatic1580-1610Strong
C-Br StretchAryl Halide500-600Medium to Strong

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. nih.gov For this compound, which is a solid at room temperature, single-crystal X-ray diffraction analysis can provide precise information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

The conformation of the cycloheptyl ring is of particular interest. Unlike cyclohexane (B81311), which has well-defined chair and boat conformations, cycloheptane is a more flexible ring system with several low-energy conformations, such as the twist-chair and twist-boat. X-ray crystallography can definitively establish the preferred conformation of the cycloheptyl ring in the solid state and how the 4-bromophenyl substituent is oriented with respect to the ring (e.g., equatorial or axial).

Furthermore, the crystal structure analysis will reveal the nature of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. In the case of this compound, these interactions are expected to be dominated by van der Waals forces. Additionally, the presence of the bromine atom can lead to halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region and interacts with a nucleophilic region of an adjacent molecule. The C-H···π interactions between the hydrogen atoms of the cycloheptyl ring and the aromatic ring of a neighboring molecule may also play a role in the crystal packing.

While no specific crystallographic data for this compound was found, studies on related compounds containing the 4-bromophenyl group, such as 4'-(4-bromophenyl)-2,2':6',2"-terpyridines, have been successfully characterized by X-ray crystallography, demonstrating the feasibility of this technique for such molecules. nih.gov

Parameter Information Provided by X-ray Crystallography
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise position of each atom in the unit cell.
Bond Lengths and Angles The geometry of the molecule.
Torsional Angles The conformation of the cycloheptyl ring and the orientation of the substituent.
Intermolecular Interactions The nature and geometry of non-covalent interactions (e.g., van der Waals, halogen bonding, C-H···π).

Advanced Chromatographic Separations and Coupled Analytical Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures, synthetic intermediates, or environmental samples. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are particularly well-suited for the analysis of this non-volatile compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful separation techniques that utilize a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. For a nonpolar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most appropriate mode.

In RP-HPLC, a nonpolar stationary phase, typically a C18- or C8-bonded silica, is used in conjunction with a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. The retention of this compound on the column will be primarily governed by its hydrophobicity. The elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (changing mobile phase composition).

UHPLC, which employs columns with smaller particle sizes (< 2 µm) and higher operating pressures, offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. researchgate.net A UHPLC method would be particularly beneficial for the analysis of complex samples containing this compound and its potential isomers or impurities.

The detection of this compound can be readily achieved using a UV detector, as the bromophenyl group exhibits strong absorbance in the UV region (typically around 220-270 nm). For more selective and sensitive detection, HPLC or UHPLC can be coupled to a mass spectrometer (LC-MS), which provides both retention time and mass-to-charge ratio information, enabling definitive identification and quantification.

The following table outlines a proposed set of HPLC/UHPLC parameters for the analysis of this compound.

Parameter Proposed Condition
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm for HPLC; 50 mm x 2.1 mm, 1.8 µm for UHPLC)
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min for HPLC; 0.4 mL/min for UHPLC
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detection UV at ~225 nm or Mass Spectrometry (MS)
Injection Volume 5-20 µL for HPLC; 1-5 µL for UHPLC

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Species Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the comprehensive characterization of this compound. This powerful hyphenated method provides critical data on the compound's purity, enables the identification of any volatile impurities, and offers detailed structural information through mass spectral fragmentation analysis. The combination of gas chromatography's high-resolution separation capabilities with the precise mass detection of mass spectrometry ensures a high degree of confidence in the analytical results.

A typical GC-MS analysis for this compound involves introducing a vaporized sample into a GC column, where it is separated from other volatile and semi-volatile components based on its physicochemical properties. For a compound with the aromatic and aliphatic character of this compound, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl-substituted methylpolysiloxane stationary phase, is often employed. sigmaaldrich.comrestek.com The selection of the stationary phase is a critical step, as it dictates the selectivity and separation efficiency of the analysis. sigmaaldrich.com

The GC oven is subjected to a temperature program, which involves a gradual increase in temperature to ensure the efficient elution of compounds with varying boiling points. alwsci.comchromatographytoday.com A representative temperature program would start at a lower temperature to resolve any highly volatile species, followed by a ramp-up to a higher temperature to elute the main this compound peak and any less volatile impurities. scribd.comchromatographyonline.com

As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) is a commonly used technique where high-energy electrons bombard the molecules, leading to the formation of a positively charged molecular ion (M⁺•) and a series of characteristic fragment ions. These ions are then separated by the mass analyzer based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is distinguished by several key features. Due to the presence of a bromine atom, the molecular ion peak appears as a pair of peaks (M⁺• and [M+2]⁺•) of nearly equal intensity, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. The fragmentation pattern is predicted to be dominated by several key bond cleavages. A primary fragmentation pathway involves the cleavage of the bond between the cycloheptyl ring and the bromophenyl moiety. This can result in the formation of a bromophenyl cation (m/z 155/157) or a cycloheptyl cation (m/z 97). Further fragmentation of the cycloheptyl ring, often through the loss of neutral ethylene (B1197577) molecules, can also be observed.

Detailed research findings from a representative GC-MS analysis are summarized in the table below. The data includes the retention time of the main component and the predicted mass-to-charge ratios of the molecular ion and significant fragment ions, which are crucial for the structural confirmation and purity assessment of this compound.

Table 1: Predicted GC-MS Data for this compound
ParameterValue/ObservationSignificance
GC Retention TimeDependent on specific column and temperature programIndicates the elution time of the compound under specific chromatographic conditions.
Molecular Ion (M⁺•)m/z 254/256Confirms the molecular weight of the compound. The two peaks of nearly equal intensity are characteristic of a monobrominated compound.
Key Fragment 1m/z 155/157Corresponds to the [C₆H₄Br]⁺ fragment, resulting from the cleavage of the cycloheptyl group.
Key Fragment 2m/z 173/175Represents the loss of a C₆H₅ fragment from the molecular ion.
Key Fragment 3m/z 97Corresponds to the [C₇H₁₃]⁺ fragment (cycloheptyl cation), from the cleavage of the bromophenyl group.
Key Fragment 4m/z 77Represents the phenyl cation [C₆H₅]⁺, arising from the loss of the bromine atom from the bromophenyl fragment.

Conformational Analysis and Dynamics of the Cycloheptane Ring in 4 Bromophenyl Cycloheptane

Theoretical Frameworks for Seven-Membered Ring Conformations

The conformational space of cycloheptane (B1346806) is characterized by a series of non-planar structures that relieve the angle and torsional strain that would be present in a planar conformation. The most stable of these conformers are the twist-chair and, to a lesser extent, the boat forms.

Exploration of Twist-Chair and Boat Forms

The two most prominent families of conformations for the cycloheptane ring are the chair and boat families. However, unlike cyclohexane (B81311), the true chair and boat conformations of cycloheptane are not energy minima but rather transition states. researchgate.net The lowest energy conformation of cycloheptane is the twist-chair (TC). researchgate.net This conformation is more stable because it mitigates the eclipsing interactions present in the pure chair form. The boat (B) family of conformations is generally higher in energy than the twist-chair family. The boat form itself is flexible and can twist into more stable twist-boat (TB) conformations, which reduce the steric hindrance between the "flagpole" hydrogens present in the symmetric boat structure. libretexts.org

The relative energies of these conformations in unsubstituted cycloheptane have been a subject of numerous computational studies. The twist-chair is consistently found to be the global minimum on the potential energy surface.

Pseudorotation Pathways and Associated Energy Barriers

The various twist-chair and boat conformations of cycloheptane are not static but are in constant interconversion through a process known as pseudorotation. wikipedia.org This process involves low-energy pathways that connect the different conformers without passing through high-energy planar or semi-planar transition states. The pseudorotation pathway for cycloheptane can be visualized as a complex itinerary on a conformational energy surface.

The energy barriers for these interconversions are relatively low. For unsubstituted cycloheptane, the activation energy required to interconvert various monosubstituted cycloheptane conformations is estimated to be around 3 kcal/mol, highlighting the ring's high flexibility. libretexts.org The barrier for the interconversion between the twist-chair and boat families is a key parameter in understanding the ring's dynamics. Computational studies have estimated the activation barriers for the conformational interconversion of the twist-chair conformers to their corresponding boat conformers. researchgate.net

Computational Studies on Cycloheptane Ring Dynamics

To gain a deeper and more quantitative understanding of the conformational landscape of cycloheptane and its derivatives, computational chemistry methods are indispensable tools.

Density Functional Theory (DFT) Calculations of Conformational Landscapes

Density Functional Theory (DFT) has become a powerful method for calculating the molecular structure and energetics of organic molecules. DFT calculations have been employed to investigate the conformational preferences of cycloheptane and related seven-membered rings. researchgate.netresearchgate.net These studies consistently predict the twist-chair conformer to be lower in energy than the corresponding boat and chair conformations. researchgate.net

For a substituted cycloheptane like (4-Bromophenyl)cycloheptane, DFT calculations would be crucial to determine the relative energies of the various possible conformers where the substituent occupies different positions (axial-like vs. equatorial-like) on the flexible ring. Such calculations would provide a detailed conformational landscape, identifying the global minimum and the relative populations of other low-energy conformers. A study on substituted cycloheptane molecules using DFT has shown that substitutions can lead to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Molecular Dynamics Simulations for Conformational Ensemble Sampling

While DFT calculations provide static pictures of the various conformers, molecular dynamics (MD) simulations offer a way to explore the dynamic nature of the cycloheptane ring. MD simulations model the movement of atoms over time, providing insights into the conformational ensemble that a molecule samples at a given temperature. mdpi.com

For a molecule as flexible as this compound, MD simulations would be invaluable for understanding the pseudorotation pathways and the rates of interconversion between different conformers. By simulating the molecule's trajectory over a sufficient timescale, one can observe the transitions between various twist-chair and boat forms and calculate the population of each conformational state. This approach provides a more realistic picture of the molecule's behavior in solution compared to static calculations alone.

Influence of Phenyl and Bromo Substituents on Cycloheptane Ring Conformation and Flexibility

The presence of a 4-bromophenyl substituent is expected to have a significant impact on the conformational equilibrium of the cycloheptane ring. This influence stems from a combination of steric and electronic effects.

The bulky 4-bromophenyl group will have a steric preference for positions that minimize unfavorable interactions with the rest of the ring. In cyclohexane, large substituents strongly prefer the equatorial position to avoid 1,3-diaxial interactions. msu.edu A similar principle applies to the flexible cycloheptane ring, where the substituent will favor positions that are more "equatorial-like" to reduce steric strain. maricopa.edu

The bromine atom on the phenyl ring introduces electronic effects. While the primary influence of the substituent is likely steric, the polar C-Br bond can lead to dipole-dipole interactions that might subtly affect the relative energies of the conformers. Furthermore, the phenyl group itself can engage in non-covalent interactions, such as van der Waals forces, with parts of the cycloheptane ring, which could influence the conformational preference. The interplay of these steric and electronic factors determines the final conformational landscape of this compound. The inherent flexibility of the cycloheptane ring, however, means that the energy differences between conformers are likely to be smaller than in the more rigid cyclohexane system, leading to a complex mixture of conformers at room temperature.

Data Tables

Table 1: Relative Conformational Energies of Unsubstituted Cycloheptane

ConformationRelative Energy (kcal/mol)Source
Twist-Chair (TC)0.0 researchgate.net
Chair (C)Higher than TC researchgate.net
Boat (B)Higher than TC researchgate.net
Twist-Boat (TB)Higher than TC libretexts.org

Note: This table presents a qualitative comparison based on available literature for the parent cycloheptane. The exact energy differences can vary depending on the computational method used.

Table 2: Approximate Energy Barriers for Conformational Interconversions in Unsubstituted Cycloheptane

Interconversion ProcessApproximate Energy Barrier (kcal/mol)Source
Pseudorotation within TC familyLow researchgate.net
TC to B interconversion~3 libretexts.org

Note: This table provides approximate energy barriers for the parent cycloheptane ring. The presence of a substituent would likely alter these barriers.

Intermolecular Interactions and Supramolecular Assembly Involving 4 Bromophenyl Cycloheptane

Halogen Bonding in Brominated Phenyl Derivatives

Halogen bonding is a significant, directional non-covalent interaction that plays a crucial role in the solid-state architecture of organohalogen compounds. wikipedia.orgacs.org It occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. acs.orgacs.org In derivatives like (4-Bromophenyl)cycloheptane, the bromine atom attached to the phenyl ring is a potential halogen bond donor. The strength and directionality of these bonds make them a powerful tool in crystal engineering. wikipedia.orgacs.org

The bromine atom in bromophenyl groups can form halogen bonds with a range of halogen bond acceptors (X), including oxygen, nitrogen, and other halogen atoms.

C-Br···O Interactions: Halogen bonds between a C-Br group and an oxygen atom, often from a carbonyl or ether group, are common in crystal structures. researchgate.net These interactions are characterized by short contact distances and specific geometries, contributing to the formation of stable supramolecular motifs like infinite chains. researchgate.net For instance, in certain pyrazole (B372694) derivatives, strong C-I···O contacts are observed, and similar C-Br···O interactions are expected and have been noted. researchgate.net

C-Br···N Interactions: Nitrogen atoms, particularly those in pyridyl or nitrile groups, are effective halogen bond acceptors. acs.org Analysis of crystallographic data shows that C-Br···N interactions are highly directional. acs.org The formation of these bonds can lead to predictable assemblies, such as co-crystals with N-donor ligands. nih.gov

C-Br···Br Interactions: Halogen-halogen interactions between bromine atoms are also prevalent and are categorized into two main types. nih.gov Type I interactions are symmetrical, with the two C-Br···Br angles being equal, while Type II interactions are asymmetric and represent a classic halogen bond where the electrophilic σ-hole of one bromine atom interacts with the nucleophilic equatorial belt of another. nih.govrsc.org Theoretical studies on the (CH₃Br)₂ dimer show that the most stable orientations correspond to Type II geometries. rsc.org

A summary of typical halogen bond acceptors is provided in the table below.

Table 1: Common Halogen Bond Acceptors for C-Br Donors
Acceptor Atom (X) Example Functional Group
Oxygen Carbonyl, Hydroxyl, Ether
Nitrogen Pyridine, Nitrile, Amine

Directionality and Strength of Halogen Bonds in the Solid State

A defining feature of halogen bonds is their high degree of directionality. acs.orgnih.gov The interaction is strongest when the C-Br···X angle is close to 180°, aligning the nucleophile with the bromine atom's σ-hole along the C-Br bond axis. acs.orgnih.gov This linearity diminishes as the interaction weakens or as the polarizability of the halogen donor decreases from iodine to bromine and chlorine. acs.org

The strength of halogen bonds is comparable to, though often weaker than, hydrogen bonds. nih.gov The trend in halogen bond donor strength increases with the polarizability of the halogen: F < Cl < Br < I. wikipedia.org Therefore, the C-Br bond provides a moderately strong halogen bond donor capacity. Studies on C-Br···Br-C interactions have determined interaction energies to be in the range of -1.7 to -1.9 kcal/mol, depending on the hybridization of the carbon atom. rsc.org The strength is significantly influenced by the nature of the acceptor; for example, interactions with charged anions like Cl⁻ are much stronger than with neutral acceptors. nih.gov

The table below summarizes key geometric parameters for halogen bonds.

Table 2: Geometric Characteristics of Halogen Bonds
Interaction Type Typical Angle (C-X···Y) Strength Relative to van der Waals
Strong XB ~180° acs.org Significant (distance < sum of vdW radii) acs.org
Weak XB Bends away from 180° nih.gov Moderate
C-Br···N Mean value ~164° acs.org Varies with acceptor

Computational Insights into Halogen Bond Energetics

Computational chemistry provides a powerful lens for understanding the nature and energetics of halogen bonds. mdpi.com Methods such as Density Functional Theory (DFT), Møller–Plesset perturbation theory (MP2), and Symmetry-Adapted Perturbation Theory (SAPT) are used to calculate interaction energies and decompose them into fundamental components. nih.govrsc.orgrsc.org

Aromatic Interactions (e.g., π-π Stacking)

The phenyl group in this compound is capable of engaging in aromatic interactions, also known as π-π stacking. ucla.edu These non-covalent interactions occur between aromatic rings and are crucial in the organization of many molecular structures, including proteins and DNA. nih.govyoutube.com While often weaker than strong halogen or hydrogen bonds, their cumulative effect can significantly influence crystal packing. nih.gov

Role in Crystal Engineering and Formation of Supramolecular Architectures

Crystal engineering is the design and synthesis of functional solid-state structures based on a thorough understanding of intermolecular interactions. wikipedia.orgrsc.org The specific, directional, and tunable nature of halogen bonds makes them an exemplary tool for this purpose. acs.orgrsc.org By selecting appropriate halogen bond donors and acceptors, it is possible to guide molecules to assemble into desired supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. acs.orgnih.govresearchgate.net

In the context of a molecule like this compound, the C-Br group acts as a reliable halogen bond donor. This directed interaction, potentially in concert with π-π stacking of the phenyl rings and weaker C-H···π or van der Waals forces involving the cycloheptane (B1346806) ring, can be exploited to build predictable and robust crystal structures. For example, the interplay of N-H···N hydrogen bonds and π-π stacking interactions in some cyclohepta[b]pyridine derivatives leads to the formation of distinct 2D and 3D networks. nih.gov Similarly, the combination of halogen bonding and other weak interactions in halogenated oxindoles directs their solid-state packing. nih.gov The phenyl group itself can significantly influence the supramolecular structure, often leading to more disordered organization compared to their purely aliphatic counterparts but also introducing the possibility of specific π-π configurations. nih.gov Therefore, the combination of the cycloheptane's conformational flexibility and the directional interactions afforded by the 4-bromophenyl group provides a rich landscape for the formation of diverse supramolecular assemblies.

Computational Chemistry and Mechanistic Investigations of 4 Bromophenyl Cycloheptane Transformations

Quantum Mechanical (QM) Studies of Reaction Mechanisms

Quantum mechanical (QM) studies are pivotal in understanding the intricate details of chemical reactions. These computational methods provide a molecular-level view of transformations, offering insights that are often inaccessible through experimental means alone. In the context of (4-Bromophenyl)cycloheptane, QM studies can be employed to map out the potential energy surface of its reactions, identifying the most likely pathways for its transformation.

Elucidation of Reaction Pathways

The elucidation of reaction pathways is a primary application of QM calculations. By modeling the reactants, products, and any intermediate species, a theoretical reaction coordinate can be constructed. This coordinate represents the energetic profile of the reaction as it progresses from starting materials to products. For a molecule like this compound, this could involve modeling its various conformational isomers and their relative energies to understand their population and reactivity. For instance, the cycloheptane (B1346806) ring is known to exist in conformations such as a chair, and computational studies can determine the most stable conformation and how this influences the reactivity of the attached 4-bromophenyl group. nih.gov Theoretical studies can also clarify the series of elementary steps that constitute a complex reaction mechanism. youtube.com

Identification and Characterization of Transition States

A transition state is a high-energy, transient configuration of atoms that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.compressbooks.pub Identifying and characterizing these fleeting structures is crucial for understanding reaction kinetics. Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state. unacademy.comfiveable.menumberanalytics.com Computationally, a transition state is located as a first-order saddle point on the potential energy surface, possessing a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. numberanalytics.com For transformations involving this compound, such as nucleophilic substitution or elimination reactions, QM methods can precisely model the geometry and energetic properties of the relevant transition states, revealing details about bond breaking and bond formation. masterorganicchemistry.com

Insights into Regio- and Stereoselectivity from Computational Models

Computational chemistry has become an indispensable tool for predicting and rationalizing the regio- and stereoselectivity of organic reactions. rsc.orgrsc.org Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

For reactions involving this compound, computational models can provide significant insights. For instance, in reactions where an incoming reagent can attack multiple sites on the molecule, computational models can predict the most likely site of reaction. This is often achieved by analyzing the electronic properties of the molecule, such as atomic charges and frontier molecular orbitals, or by calculating the activation energies for each possible reaction pathway. researchgate.net Machine learning models, trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting regioselectivity with high accuracy. rsc.orgresearchgate.net Similarly, the stereochemical outcome of a reaction can be predicted by modeling the transition states leading to different stereoisomers and comparing their relative energies. rsc.org

Table 1: Computational Approaches for Predicting Selectivity
Computational MethodApplicationKey Insights Provided
Density Functional Theory (DFT)Calculation of transition state energiesPrediction of the major stereoisomer by identifying the lowest energy pathway.
Analysis of Frontier Molecular Orbitals (FMO)Identification of reactive sitesRationalization of regioselectivity based on the location of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Machine Learning (ML) ModelsHigh-throughput prediction of reaction outcomesRapid prediction of regio- and site-selectivity for a wide range of substrates and reagents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with reactivityPrediction of reaction rates and selectivity based on molecular descriptors. nih.gov

Electrochemical Processes and Aryl Radical Cation Fragmentation in Arylcycloalkanes

Electrochemical methods offer a powerful and green alternative for initiating chemical transformations. In the case of arylcycloalkanes like this compound, electrochemical oxidation can lead to the formation of an aryl radical cation. This highly reactive intermediate can then undergo a variety of fragmentation reactions.

The formation of the aryl radical cation weakens the benzylic C-C bonds of the cycloalkane ring, facilitating bond cleavage. This fragmentation can lead to the formation of radical and cation intermediates that can be trapped by nucleophiles or undergo further reactions. nih.gov Studies on related systems, such as aryltrimethylgermane and aryltrialkylstannane radical cations, have shown that these species can undergo nucleophile-assisted fragmentation. nsf.govacs.orgnih.gov Interestingly, these studies have revealed unusual selectivity in the fragmentation process, where the thermodynamically less favored aryl radical is sometimes lost preferentially over other groups. nsf.gov

In the case of this compound, the formation of the radical cation could be followed by cleavage of the C-Br bond or fragmentation of the cycloheptane ring. DFT calculations have been instrumental in understanding the fragmentation of aryl halide radical anions, showing that bending of the carbon-halogen bond in the transition state can significantly lower the activation barrier for dissociation. bnl.govresearchgate.net The fragmentation of the aryl radical cation of this compound would likely generate an aryl radical, which can then participate in various C-C and C-X bond-forming reactions. acs.org The reactivity of bromine radicals with organic matter has been shown to be high and selective towards electron-rich compounds, a process governed by electron transfer. nih.govacs.orgelsevierpure.com

Table 2: Fragmentation Pathways of Related Aryl Radical Ions
Parent Compound ClassRadical Ion TypeKey Fragmentation PathwayComputational Insights
AryltrimethylgermanesCation RadicalNucleophile-assisted aryl-Ge or Me-Ge bond cleavage. nsf.govacs.orgReaction is first-order in both the radical cation and the nucleophile. nsf.gov
AryltrialkylstannanesCation RadicalNucleophile-assisted fragmentation with a preference for aryl radical loss. nih.govSelectivity is dependent on the nucleophile. nih.gov
Aryl HalidesAnion RadicalCarbon-halogen bond dissociation. bnl.govDFT calculations show a bent C-X bond in the transition state, lowering the activation energy. bnl.gov
Areneazo-2-(2-nitro)propanesRadical FragmentationDenitrogenative fragmentation to generate aryl radicals. acs.orgThe driving force is the formation of stable byproducts like dinitrogen. acs.org

Environmental Fate and Transformation Pathways of Brominated Arylcycloalkanes

Biodegradation Pathways of Brominated Organic Compounds

The microbial degradation of brominated organic compounds is a key process influencing their persistence in the environment. mdpi.com Bacteria have evolved diverse enzymatic mechanisms to cleave the carbon-bromine bond, which is often the critical step in their breakdown. mdpi.comnih.gov

The biodegradation of halogenated organic compounds can occur under both aerobic and anaerobic conditions, involving various enzymatic reactions such as hydrolysis, reduction, and oxidation. mdpi.com

Aerobic Degradation: In the presence of oxygen, microorganisms often employ monooxygenase or dioxygenase enzymes to initiate the degradation process. mdpi.comnih.gov This typically involves the hydroxylation of the aromatic ring, which can lead to the destabilization of the molecule and subsequent cleavage of the carbon-bromine bond. nih.govnih.gov For some brominated compounds, the initial step is proposed to be the abstraction of a hydrogen atom from a C-H bond, leading to the formation of unstable intermediates that are then rapidly debrominated. nih.gov The presence of a carbon source is often necessary to support microbial growth and co-metabolism of these pollutants. mdpi.comresearchgate.net

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a significant degradation pathway. youtube.comnih.gov In this process, the bromine substituent is replaced by a hydrogen atom. This process has been well-documented for various brominated compounds, although it can sometimes lead to the formation of less brominated, but still potentially toxic, products. nih.gov

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for investigating the degradation pathways of organic pollutants. nih.govnih.govacs.org By measuring the changes in the isotopic ratios of elements like carbon (¹³C/¹²C) and bromine (⁸¹Br/⁷⁹Br) during degradation, it is possible to gain insights into the reaction mechanisms. nih.govacs.org

Significant isotope fractionation is typically observed when a chemical bond involving the isotope is broken in the rate-limiting step of the reaction. mdpi.com For instance, a significant carbon isotope effect with no detectable bromine isotope fractionation during the aerobic biodegradation of some brominated flame retardants suggests that the initial attack by the enzyme does not directly involve the carbon-bromine bond. mdpi.comnih.gov This points towards a mechanism like hydroxylation of the aromatic ring or hydrogen abstraction as the initial step, rather than direct dehalogenation. nih.gov

In the context of "(4-Bromophenyl)cycloheptane," CSIA could be employed to:

Determine if biodegradation is occurring in a contaminated environment.

Distinguish between different degradation pathways (e.g., aerobic vs. anaerobic).

Identify the rate-limiting step of the degradation process.

Table 1: Isotope Enrichment Factors for Aerobic Biodegradation of Selected Brominated Compounds

CompoundCarbon Enrichment Factor (εC)Bromine Isotope EffectImplied Initial Step
Tribromoneopentylalcohol (TBNPA)-8.8‰ ± 1.5‰ nih.govNot significant nih.govC-H bond cleavage nih.gov
Tribromo-neopentyl alcohol (TBNPA)−8.0 ± 0.2‰ mdpi.comNot detected mdpi.comMonooxygenase mechanism mdpi.com
Dibromo neopentyl glycol (DBNPG)−7.0 ± 0.4‰ mdpi.comNot detected mdpi.comMonooxygenase mechanism mdpi.com

This table presents data for other brominated compounds to illustrate the application of isotope fractionation analysis. Specific data for this compound is not currently available.

Abiotic Degradation Processes in Environmental Matrices

In addition to biodegradation, abiotic processes can also contribute to the transformation of brominated arylcycloalkanes in the environment. cefic-lri.org These processes are influenced by environmental factors such as sunlight, water, and the presence of other chemical species.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy. youtube.com Aromatic compounds, including brominated ones, can absorb ultraviolet (UV) radiation from sunlight, which can lead to the cleavage of chemical bonds. youtube.comdiva-portal.org The bromine-carbon bond is susceptible to photolytic cleavage, which can result in the formation of less halogenated and potentially more reactive species. diva-portal.org

The rate of photochemical degradation can be influenced by the presence of other substances in the environment that can act as photosensitizers. acs.orgnih.gov For example, the presence of substances like humic acids in natural waters can accelerate the photolysis of organic pollutants. The photochemistry of aromatic compounds is complex and can involve various reactions, including cyclization and substitution. youtube.com It is plausible that "this compound" could undergo photolytic debromination in sunlit surface waters or on soil surfaces.

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. mdpi.comnih.gov While the carbon-bromine bond in aryl halides is generally resistant to hydrolysis under typical environmental conditions, this process can become more significant under extreme pH conditions or at elevated temperatures. nih.govresearchgate.net

Redox (reduction-oxidation) reactions can also play a role in the transformation of brominated compounds. researchgate.netepfl.ch In reducing environments, such as anoxic sediments, reductive dehalogenation can occur abiotically, although often at a slower rate than microbially mediated reactions. Conversely, in the presence of strong oxidizing agents, such as hydroxyl radicals in the atmosphere or in some water treatment processes, brominated aromatic compounds can be oxidized. nih.gov The presence of bromide in water can lead to the formation of reactive bromine species during oxidative water treatment, which can then react with organic compounds. researchgate.netepfl.ch

Environmental Contamination and Conceptual Fate Modeling of Persistent Organic Pollutants (POPs)

Environmental contamination by POPs is a global issue, with these compounds being detected in various environmental compartments including soil, sediment, air, and biota, often far from their original sources. nih.govresearchgate.netresearchgate.net Sediments often act as a major sink for hydrophobic pollutants like brominated compounds. researchgate.net

For a compound like "this compound," a conceptual fate model would likely predict that due to its expected low water solubility and high lipophilicity, it would predominantly partition to organic carbon in soil and sediment. nih.gov Its persistence would be strongly dependent on its degradation rates in these media. nih.gov The potential for long-range atmospheric transport would be influenced by its volatility and atmospheric degradation rates. nih.gov

Table 2: Key Parameters for Environmental Fate Modeling of POPs

ParameterDescriptionImportance for this compound
Log Kow (Octanol-Water Partition Coefficient) Measures the lipophilicity of a compound.High Log Kow would indicate a tendency to bioaccumulate and adsorb to organic matter in soil and sediment.
Vapor Pressure Indicates the tendency of a compound to volatilize into the air.Influences its potential for atmospheric transport.
Water Solubility The maximum amount of a substance that can dissolve in water.Low solubility would limit its mobility in water but favor partitioning to sediment.
Degradation Half-lives (in air, water, soil, sediment) The time it takes for half of the compound to be degraded in a specific environmental compartment.Crucial for determining its overall persistence in the environment. cefic-lri.org

This table outlines the key parameters used in environmental fate modeling. Specific experimental or predicted values for this compound would be required for a quantitative assessment.

Emerging Research Directions and Future Perspectives for 4 Bromophenyl Cycloheptane

The exploration of substituted cycloalkanes continues to be a fertile ground for chemical research, offering pathways to novel materials and molecules with unique properties. Within this class, (4-Bromophenyl)cycloheptane stands out as a model compound for investigating fundamental chemical principles and pioneering new applications. Its structure, featuring a flexible seven-membered aliphatic ring attached to a functionalizable aromatic moiety, presents intriguing possibilities. This article delves into the emerging research directions and future perspectives concerning this specific compound, focusing on synthetic methodologies, computational analysis, materials science applications, and sustainable chemical practices.

Q & A

Basic: What are the recommended synthetic methodologies for preparing (4-bromophenyl)cycloheptane derivatives?

A widely used approach involves cyclocondensation reactions under reflux conditions. For example, a cycloheptane-fused pyridine derivative with a 4-bromophenyl group was synthesized by refluxing a 1,5-diketone precursor with ammonium acetate (NH₄Ac) in a 1:1 ethanol-acetic acid mixture for 6 hours. The crude product was purified via column chromatography (hexane/CHCl₃, 3:1 v/v), yielding a 95% pure product . This method emphasizes the importance of acid catalysis and controlled heating to promote ring closure. Alternative routes may employ Suzuki-Miyaura coupling for aryl-bromophenyl bond formation, though solvent selection (e.g., THF vs. DMF) and catalyst loading (Pd(PPh₃)₄) require optimization to avoid byproducts.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Flammability Management : Store in airtight containers at <5°C, away from oxidizers (e.g., peroxides, nitrates) due to cycloheptane’s low flashpoint (43°F/6°C) .
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and ANSI-approved goggles. For spills, employ adsorbents like vermiculite and avoid water to prevent vapor dispersion .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, as cycloheptane derivatives can cause dizziness or respiratory irritation .

Advanced: How can X-ray crystallography resolve conformational ambiguities in this compound derivatives?

X-ray analysis of a cyclohepta[b]pyridine analog revealed:

  • Chair Conformation : The cycloheptane ring adopts a chair geometry with puckering parameters Q(2) = 0.422 Å and φ(2) = 311.3°, confirmed via Cremer-Pople calculations .
  • Intermolecular Interactions : C–Br⋯π interactions stabilize crystal packing (Br–π distances: 3.813–3.839 Å), influencing solubility and melting points. Dihedral angles between the bromophenyl group and adjacent rings (58.6° and 8.3°) further clarify steric effects . For ambiguous cases, complementary techniques like NMR NOE spectroscopy can validate spatial arrangements.

Advanced: What strategies are effective for evaluating the pharmacological activity of this compound-based compounds?

  • Enzyme Inhibition Assays : Screen against kinases or cytochrome P450 isoforms using fluorescence polarization or calorimetry. For example, pyridine-containing analogs show anticancer activity via topoisomerase inhibition .
  • In Silico Modeling : Dock the compound into protein binding pockets (e.g., EGFR or COX-2) using software like AutoDock Vina. The bromine atom’s electronegativity and the cycloheptane ring’s flexibility are critical for binding affinity .
  • In Vivo Toxicity Profiling : Assess acute toxicity in rodent models (OECD 423 guidelines), focusing on hepatic and renal biomarkers due to potential metabolite accumulation .

Advanced: How should researchers address contradictions in reported physicochemical properties of this compound?

  • Data Triangulation : Cross-reference melting points, solubility, and spectral data (e.g., IR, ¹H NMR) across peer-reviewed journals. For instance, discrepancies in boiling points may arise from impurities or measurement techniques (e.g., differential scanning calorimetry vs. distillation) .
  • Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables. Document solvent purity and humidity levels, as cycloheptane derivatives are hygroscopic .
  • Collaborative Validation : Share samples with independent labs for comparative analysis, particularly for controversial properties like vapor pressure or partition coefficients (logP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.